氢基戊二酸乙酯

描述

Synthesis Analysis

Ethyl hydrogen glutarate has been synthesized through different methods, including the lipase-catalyzed polymerization of diethyl glutarate and ethylene glycol diacetate under ultrasound enhancement, which significantly reduced the reaction time and improved the degree of polymerization (Zhao et al., 2016).

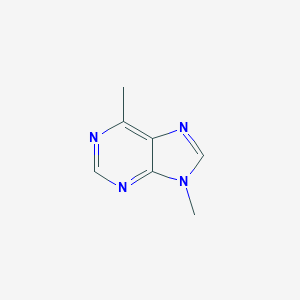

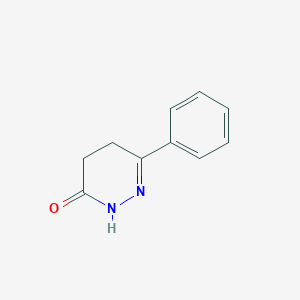

Molecular Structure Analysis

The molecular structure of ethyl hydrogen glutarate and its derivatives has been elucidated through X-ray diffraction and spectroscopic methods. A study on glutaric acid complexes has revealed diverse supramolecular architectures based on intermolecular hydrogen bonds, showcasing the versatility of ethyl hydrogen glutarate in forming complex structures (Zheng et al., 2008).

Chemical Reactions and Properties

Ethyl hydrogen glutarate participates in various chemical reactions, including esterification and polymerization processes. Its reactivity has been exploited in the synthesis of polymeric materials and in catalytic processes, demonstrating its importance in synthetic chemistry (Kumar & Kanwar, 2011).

Physical Properties Analysis

The physical properties of ethyl hydrogen glutarate, including its phase behavior and interaction with other compounds, have been studied. For instance, the hydrogen bonding and conformations of ethylene glycol, a related compound, under pressure have provided insights into the behavior of ethyl hydrogen glutarate in various conditions (Murli et al., 2012).

Chemical Properties Analysis

The chemical properties of ethyl hydrogen glutarate, such as its reactivity towards different reagents and conditions, have been characterized. Studies have shown its potential in forming stable complexes and its role in catalysis, underscoring the compound's versatility and utility in chemical synthesis (Argo et al., 2006).

科学研究应用

催化和合成:氢基戊二酸乙酯已用于催化过程,用于高效且对映选择性的氢化,如在坎多沙曲等药物中间体的合成中所见。这种催化涉及复杂的机制,对于生产高纯度药物至关重要 (Burk 等人,1999 年).

有机合成:它还用于有机合成,例如 3-丁烯酸乙酯的烃基烷氧基化反应中,其中氢基戊二酸乙酯充当关键中间体。这些反应的区域选择性和产率受反应参数的显着影响,表明该化合物在复杂有机反应中的作用 (Cavinato 等人,1985 年).

聚合:在高分子科学领域,氢基戊二酸乙酯用于聚(戊二酸乙烯酯)的酶促合成。这种合成通过超声波增强,展示了聚合的创新方法,该方法可能具有广泛的工业应用 (Zhao 等人,2016 年).

生化应用:一项关于重组大肠杆菌中戊二酸产生的研究强调了氢基戊二酸乙酯在生化途径中的用途。这展示了其在生物技术应用和生物基化学品生产中的潜力 (Yu 等人,2017 年).

法医科学:在法医科学中,氢基戊二酸乙酯衍生物被用作酒精消耗的标记。例如,过氧化氢降解头发中的乙基葡糖醛酸及其通过无损检测方法的检测证明了其在法医调查中的应用 (Ammann 等人,2014 年).

医疗保健和消毒:一项关于一种新的过氧化物基消毒剂的研究表明氢基戊二酸乙酯在医疗保健中的作用,该消毒剂与柔性内窥镜兼容。此类研究对于开发更安全、更有效的消毒方法至关重要 (Omidbakhsh,2006 年).

安全和危害

未来方向

The demand for biobased polymers is increasing steadily worldwide. Microbial hosts for production of their monomeric precursors such as glutarate are being developed . In the context of green chemistry, the search for less-impacting solvents is a major focus, and Ethyl hydrogen glutarate could potentially play a role in this field .

作用机制

Target of Action

Ethyl hydrogen glutarate, also known as glutarate, primarily targets T cells, specifically Central Memory T (TCM) cells . TCM cells serve as a reservoir of memory T cells that can respond rapidly to antigen re-exposure and are essential for mounting effective recall responses .

Mode of Action

Glutarate interacts with its targets by increasing memory T cells as well as T cell cytotoxicity . During T cell activation, glutarate levels and glutarylation increase . Glutarate inhibits α-ketoglutarate-dependent dioxygenases, and glutarylation reduces pyruvate dehydrogenase complex activity and enhances glycolysis .

Biochemical Pathways

Glutarate is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels increase substantially, as does glutarylation, a post-translational modification in which a glutarate molecule is attached to a lysine residue . These increases are due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH), which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .

Pharmacokinetics

It’s known that the compound’s action is influenced by the levels of glutarate in the body, which increase substantially upon t cell activation .

Result of Action

The action of glutarate results in increased memory T cells and T cell cytotoxicity, and reduced tumor growth . Glutarate enhances the cytotoxic properties of T cells while overcoming T cell exhaustion . It also increases the cytotoxicity of both human chimeric antigen receptor (CAR)-T cells and mouse OT1 CD8+ T cells expressing a transgenic T cell receptor that recognizes ovalbumin .

Action Environment

It’s known that the compound’s action is influenced by the levels of glutarate in the body, which increase substantially upon t cell activation . This suggests that the compound’s action, efficacy, and stability may be influenced by factors that affect T cell activation.

属性

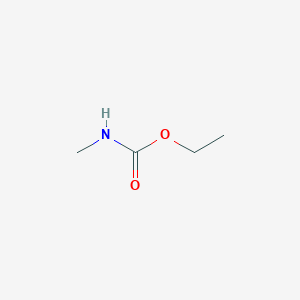

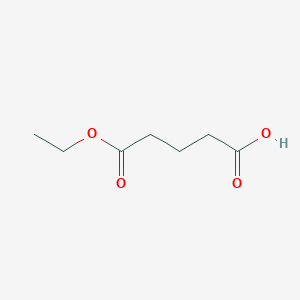

IUPAC Name |

5-ethoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMNBFURSYZQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147865 | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1070-62-8 | |

| Record name | Monoethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。